9-diethoxyphosphoryl-9H-fluorene
Description
9-Diethoxyphosphoryl-9H-fluorene is an organophosphorus compound that features a fluorene core with a diethoxyphosphoryl group attached at the 9-position
Properties
IUPAC Name |
9-diethoxyphosphoryl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O3P/c1-3-19-21(18,20-4-2)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISASYWQKRLIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C2=CC=CC=C2C3=CC=CC=C13)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287475 | |
| Record name | diethyl 9h-fluoren-9-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7142-76-9 | |
| Record name | NSC51301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 9h-fluoren-9-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-diethoxyphosphoryl-9H-fluorene typically involves the phosphorylation of fluorene derivatives. One common method includes the reaction of 9H-fluorene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
9-Diethoxyphosphoryl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Diethoxyphosphoryl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 9-diethoxyphosphoryl-9H-fluorene largely depends on its application. In organic electronics, its role is primarily structural, contributing to the stability and efficiency of the materials. In biological systems, it may interact with specific molecular targets through its phosphoryl group, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Silafluorene: Similar in structure but contains a silicon atom instead of a phosphorus atom.
9-Germafluorene: Contains a germanium atom, offering different electronic properties.
9,9’-Spirobifluorene: Features a spiro linkage, providing unique three-dimensional structures for applications in materials science .
Uniqueness
9-Diethoxyphosphoryl-9H-fluorene is unique due to its diethoxyphosphoryl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic and photophysical properties.
Biological Activity
9-Diethoxyphosphoryl-9H-fluorene is an organophosphorus compound that combines the structural features of fluorene with a phosphonate group, which imparts unique biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a fluorene backbone with a diethoxyphosphoryl group at the 9-position. This configuration allows for significant interactions with biological systems, particularly in enzyme inhibition and cellular signaling pathways.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial in nucleotide synthesis. This inhibition is significant for the development of anticancer therapies, as DHFR is a well-known target for cancer treatment .
- Anticancer Properties : Compounds similar to this compound have been explored for their potential to induce apoptosis in cancer cells. For instance, modifications to the fluorene structure have led to compounds with improved potency against various cancer cell lines, suggesting a promising avenue for further research .
- Mechanism of Action : The phosphonate group can mimic phosphate moieties in biological molecules, allowing it to interfere with metabolic enzymes and cellular processes. This interaction can lead to altered signaling pathways that promote apoptosis or inhibit cell proliferation .
Case Studies
Several studies highlight the biological activity of this compound:
- Cell-Based Assays : In high-throughput screening assays, modifications to the fluorene ring structure have resulted in compounds that exhibit enhanced apoptosis-inducing activity against breast cancer (T47D) and colon cancer (HCT116) cell lines. One derivative showed an EC50 value of approximately 0.15 µM, indicating strong efficacy .
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with specific enzymes at the molecular level. These studies predict binding affinities and elucidate the potential mechanisms through which this compound exerts its biological effects .
- Comparative Analysis : A comparative study involving similar phosphonate compounds revealed that while many share structural similarities, this compound's unique combination of functional groups contributes to its distinctive reactivity and biological activity .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | EC50 (µM) |
|---|---|---|
| This compound | Dihydrofolate reductase inhibitor | Not specified |
| Modified Fluorene Derivative | Apoptosis inducer in T47D cells | 0.15 - 0.29 |
| N,N-Diethyl-9H-fluoren-2-amine | Various biological contexts | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
